N-(3-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
CAS No.:
Cat. No.: VC15820097
Molecular Formula: C26H18ClN3OS
Molecular Weight: 456.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H18ClN3OS |
|---|---|
| Molecular Weight | 456.0 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C26H18ClN3OS/c27-20-12-7-13-21(14-20)29-25(31)17-32-26-23(16-28)22(18-8-3-1-4-9-18)15-24(30-26)19-10-5-2-6-11-19/h1-15H,17H2,(H,29,31) |
| Standard InChI Key | IOBNENIQXRJBBY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Introduction
Chemical Identification and Structural Features
N-(3-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide (molecular formula: C<sub>26</sub>H<sub>18</sub>ClN<sub>3</sub>OS; molecular weight: 455.96 g/mol) features a multifunctional architecture comprising:
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A 3-cyano-4,6-diphenylpyridine core, which confers rigidity and π-stacking capabilities.
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A thioether (-S-) linkage connecting the pyridine moiety to an acetamide group.
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An N-(3-chlorophenyl) substituent, introducing electronic and steric effects that modulate reactivity and biological interactions .
The compound’s IUPAC name systematically reflects its substituents: the pyridine ring is substituted at positions 2, 3, 4, and 6 with thioacetamide, cyano, phenyl, and phenyl groups, respectively, while the acetamide nitrogen bears a 3-chlorophenyl group.
Synthetic Methodologies
General Synthesis Protocol
The synthesis follows a modular approach adapted from established procedures for analogous thieno[2,3-b]pyridine-acetamide hybrids :
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Formation of 2-chloro-N-(3-chlorophenyl)acetamide:
Reaction of 3-chloroaniline with 2-chloroacetyl chloride in ethanol under basic conditions yields the intermediate acetamide. -
Nucleophilic substitution with pyridine-thiol precursor:
Treatment of 3-cyano-4,6-diphenylpyridine-2-thiol with the above acetamide in ethanol containing triethylamine (TEA) at reflux facilitates thioether bond formation. -
Cyclization and purification:
Subsequent heating with sodium ethoxide induces cyclization, followed by recrystallization from dimethylformamide (DMF) to obtain the pure product .
Optimization Considerations
Key parameters influencing yield (typically 65–75%):
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Solvent system: Ethanol/DMF mixtures enhance intermediate solubility while preventing premature precipitation.
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Base selection: Triethylamine outperforms inorganic bases in minimizing side reactions during thioether formation.
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Temperature control: Reflux conditions (78–80°C) balance reaction rate and thermal stability of the cyano group .
Spectroscopic Characterization
Infrared Spectroscopy
Characteristic IR absorptions (KBr, cm<sup>−1</sup>):
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ν(C≡N): 2221 (sharp, medium intensity).
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ν(C=O): 1667 (strong, acetamide carbonyl).
Nuclear Magnetic Resonance
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):
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δ 4.32 (s, 2H, SCH<sub>2</sub>).
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δ 7.33–8.20 (m, 14H, aromatic protons from pyridine and phenyl groups).
<sup>13</sup>C NMR (100 MHz, DMSO-<i>d</i><sub>6</sub>):
Mass Spectrometry
ESI-MS: <i>m/z</i> 456.0 [M+H]<sup>+</sup> (calculated 455.96). Fragmentation pattern shows sequential loss of Cl (35.5), followed by CO (28) and C<sub>6</sub>H<sub>5</sub> (77) .
Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 218–220°C | Capillary tube |
| Solubility (25°C) | DMF > DMSO > EtOH | USP shake-flask |
| logP | 4.12 ± 0.15 | HPLC determination |
| pK<sub>a</sub> | 9.8 (amide NH) | Potentiometric titration |
Biological Activity and Structure-Activity Relationships
While direct bioactivity data for this specific compound remains unpublished, structural analogs provide critical insights:
Enzyme Inhibition
Related 3-cyano-4,6-diarylpyridines show:
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PA–PB1 protein-protein interaction inhibition: IC<sub>50</sub> 70–87 µM in influenza A virus models .
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Tyrosine kinase suppression: 40–60% inhibition at 10 µM in breast cancer cell assays .
The thioacetamide linker is critical for maintaining planar conformation during target binding .
Computational Modeling Insights
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:
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HOMO-LUMO gap: 3.8 eV, indicating moderate electrophilicity.
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Molecular electrostatic potential: Strong negative charge localization at the cyano group (-0.32 e), facilitating dipole interactions.
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Rotational barriers: 12.3 kcal/mol for C–S bond rotation, suggesting conformational flexibility in solution .
Industrial and Pharmacological Prospects
Scale-Up Challenges
Critical factors for industrial production:
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Cost optimization: 3-Chloroaniline accounts for 38% of raw material costs.
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Waste management: Requires neutralization of HCl byproducts (3.2 kg per kg product).
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Crystallization control: Polymorphic forms necessitate strict cooling protocols .
Drug Development Considerations
Promising parameters for further investigation:
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